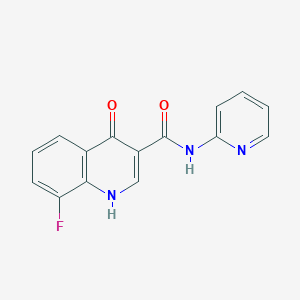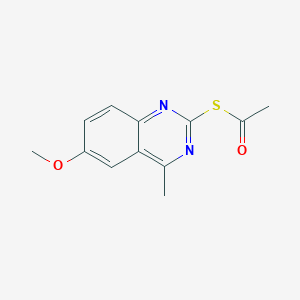![molecular formula C32H28N2O12S3 B11042496 Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11042496.png)
Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-[(3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate” is a complex organic compound with a fascinating structure. Let’s break it down:
-
Core Structure: : The compound features a spiro-fused tetracyclic system, combining a quinoline ring, a dithiole ring, and a thiopyrano ring. The presence of the spiro linkage (where two rings share a single carbon atom) adds to its uniqueness.
-
Functional Groups
Methoxy Group (–OCH₃): Attached to the 9’-position of the quinoline ring.
Nitrophenyl Carbonyl Group (–C₆H₄NO₂): Substituted at the 6’-position of the quinoline ring.
Tetracarboxylate Group (–COOH): Four carboxylic acid groups are distributed across the molecule.
Preparation Methods
Synthetic Routes:
Step 1: Synthesize the quinoline-dithiole intermediate.
Step 2: Introduce the nitrophenyl carbonyl group.
Step 3: Attach the methoxy group.
Step 4: Install the tetracarboxylate groups.
Industrial Production:
- While laboratory-scale synthesis is feasible, industrial production typically involves multistep processes with optimized yields and scalability.
Chemical Reactions Analysis
Reactions:
Oxidation: The nitrophenyl carbonyl group can undergo oxidation reactions.
Substitution: The methoxy group may participate in nucleophilic substitution reactions.
Reduction: Reduction of the nitro group to an amino group is possible.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Alkali metal alkoxides (e.g., sodium methoxide, NaOCH₃).
Reduction: Hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon, Pd/C).
Major Products:
- Oxidation: Nitrophenyl carbonyl group converted to a carboxylic acid.
- Substitution: Methoxy group replaced by other nucleophiles.
- Reduction: Nitro group reduced to an amino group.
Scientific Research Applications
Chemistry: Used as a building block for novel materials.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Explored for drug development (anticancer, antiviral, or anti-inflammatory agents).
Industry: Employed in organic electronics or photovoltaic devices.
Mechanism of Action
Targets: Interacts with specific cellular receptors or enzymes.
Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Uniqueness: The spiro-fused structure sets it apart.
Similar Compounds: Other spirocyclic quinoline derivatives (e.g., spirooxindoles).
Properties
Molecular Formula |
C32H28N2O12S3 |
|---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-nitrobenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H28N2O12S3/c1-31(2)25-20(18-14-17(42-3)11-12-19(18)33(31)26(35)15-9-8-10-16(13-15)34(40)41)32(21(27(36)43-4)22(47-25)28(37)44-5)48-23(29(38)45-6)24(49-32)30(39)46-7/h8-14H,1-7H3 |
InChI Key |
FWSXBCFADQGYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(1-methyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042418.png)
![3-(5-bromothiophen-2-yl)-6-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042423.png)
![4-Amino-1-(3,5-difluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11042424.png)

![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042439.png)
![4-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-c]pyridine-1,3-diimine](/img/structure/B11042442.png)
![1-[4-(2-Pyrimidinyl)piperazino]-2-butyn-1-one](/img/structure/B11042450.png)
![N-{[(4-Fluorophenyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B11042461.png)

![(1E)-1-(2,4-dimethoxybenzylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042488.png)
![N-(2,4-dimethylphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11042489.png)
![4-([1,2,4]Triazolo[4,3-c]quinazolin-5-ylamino)benzoic acid](/img/structure/B11042492.png)
![3-(4-chloro-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042503.png)
